[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound It is characterized by the presence of a fluoro-substituted phenyl group, a carbamoyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-fluoro-4-methyl aniline with ethyl chloroformate to form the intermediate 2-(2-fluoro-4-methyl-phenylcarbamoyl) ethyl chloroformate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the carbamoyl and ester groups facilitate its transport and stability within biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- [2-(2-Chloro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
- [2-(2-Bromo-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
- [2-(2-Methyl-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Uniqueness: The presence of the fluoro group in [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester imparts unique properties, such as increased metabolic stability and enhanced binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H21FN2O3 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-fluoro-4-methylanilino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-10-5-6-12(11(16)9-10)18-13(19)7-8-17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
BNMGDXIFURBOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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